molecular formula C18H18N4O2S B5229156 6-(5-Methylfuran-2-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(5-Methylfuran-2-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B5229156
M. Wt: 354.4 g/mol
InChI Key: UOXOPQXTHHTKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-Methylfuran-2-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with a molecular formula of C20H22N4O2S and a molecular weight of 382.5 g/mol . This compound is characterized by its unique structure, which includes a furan ring, a triazino ring, and a benzoxazepine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-(5-Methylfuran-2-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves multiple steps, starting with the preparation of the furan ring and the triazino ring. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon. The industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(5-Methylfuran-2-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(5-Methylfuran-2-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

When compared to similar compounds, such as 6-(5-Methyl-2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, 6-(5-Methylfuran-2-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine stands out due to its unique propylsulfanyl group. This structural difference may contribute to its distinct chemical and biological properties .

Similar compounds include:

Properties

IUPAC Name

6-(5-methylfuran-2-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-10-25-18-20-17-15(21-22-18)12-6-4-5-7-13(12)19-16(24-17)14-9-8-11(2)23-14/h4-9,16,19H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXOPQXTHHTKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.